2-amino-5,6-dimethyl-1H-pyrimidin-4-one

Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical and Biological Research

Pyrimidine derivatives are a class of heterocyclic compounds that are fundamental to numerous biological processes and have been extensively explored in medicinal and chemical research. researchgate.netgsconlinepress.com The pyrimidine ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a core component of essential biomolecules. gsconlinepress.com Three of the most recognized pyrimidine bases are thymine, cytosine, and uracil, which are integral constituents of nucleic acids (DNA and RNA). researchgate.netgsconlinepress.com

The significance of pyrimidines extends to vitamins such as thiamine (B1217682) (vitamin B1) and riboflavin (B1680620) (vitamin B2), and to folic acid. researchgate.netgsconlinepress.com Beyond their natural roles, synthetic pyrimidine derivatives have been developed as potent therapeutic agents with a wide array of clinical applications. gsconlinepress.comorientjchem.org These applications include anticancer agents like 5-fluorouracil, antibacterial drugs such as trimethoprim, and antiviral compounds. researchgate.netorientjchem.org The diverse biological activities of pyrimidine derivatives, which also include anti-inflammatory, analgesic, and cardiovascular effects, have made them an attractive scaffold for the design and synthesis of novel drugs. orientjchem.orgijpsr.com The versatility of the pyrimidine nucleus allows for the creation of a multitude of derivatives with varied pharmacological properties, cementing its importance in the field of medicinal chemistry. gsconlinepress.comsemanticscholar.org

Overview of the Chemical Compound's Structural Framework

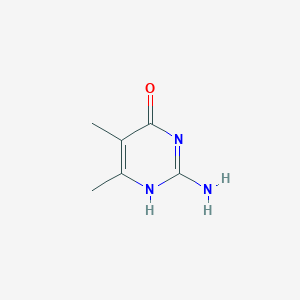

The chemical compound 2-amino-5,6-dimethyl-1H-pyrimidin-4-one, with the empirical formula C₆H₉N₃O, belongs to the 4-hydroxypyrimidine (B43898) class of molecules. researchgate.netsigmaaldrich.com Its structure is characterized by a central pyrimidine ring. An amino group (-NH₂) is attached at the 2-position, and two methyl groups (-CH₃) are substituted at the 5- and 6-positions. The structure is completed by a carbonyl group (=O) at the 4-position, leading to the "-one" suffix in its name.

A crucial aspect of the structural chemistry of 4-hydroxypyrimidine derivatives like this one is the phenomenon of tautomerism. researchgate.netnih.gov Tautomers are isomers of a compound that readily interconvert, and in this case, the molecule can exist in keto-enol forms. The predominant form is the 1H-keto tautomer, this compound. However, it can also exist as the 3H-keto tautomer and the 4-hydroxy tautomer (2-amino-5,6-dimethyl-4-hydroxypyrimidine). researchgate.netnih.gov While the keto forms are heavily favored in the solid state, evidence from infrared spectroscopy suggests the presence of small amounts of the hydroxy tautomer in crystals. researchgate.netnih.gov

Chemical and Physical Properties of this compound

Scope of Academic Research on the Chemical Compound

Academic research on this compound has primarily focused on its synthesis and detailed structural characterization. Studies have investigated the synthesis of related 2-aminopyrimidine (B69317) derivatives through methods such as microwave-assisted, solvent-free reactions of β-ketoesters with guanidine (B92328) hydrochloride. researchgate.net

A significant portion of the research has been dedicated to understanding the tautomerism of this compound. researchgate.netnih.gov Crystallographic studies have been instrumental in this area. For example, recrystallization from an aqueous solution yields triclinic crystals of the 1H-keto tautomer. researchgate.netnih.gov Interestingly, when recrystallized from aqueous solutions containing uric acid, monoclinic crystals form, which contain a 1:1 ratio of the 1H-keto and 3H-keto tautomers. researchgate.netnih.gov These studies utilize techniques like X-ray crystallography and infrared spectroscopy to elucidate the different tautomeric forms and their hydrogen-bonding motifs. nih.gov

Furthermore, the broader class of thieno[2,3-d]pyrimidines, which can be synthesized from pyrimidine precursors, has been a subject of research for their potential biological activities, including cytotoxic effects on cancer cell lines. mdpi.commdpi.com While not directly focused on this compound, this line of inquiry highlights the potential for using such pyrimidine derivatives as building blocks for more complex, biologically active molecules.

Table of Mentioned Chemical Compounds

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5,6-dimethyl-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-4(2)8-6(7)9-5(3)10/h1-2H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWRLAZEMYLHKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=NC1=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=NC1=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Strategies

General Synthetic Routes to the 2-amino-5,6-dimethyl-1H-pyrimidin-4-one Core

The fundamental structure of this compound is typically assembled through cyclocondensation reactions, a cornerstone of pyrimidine (B1678525) synthesis. These methods involve combining acyclic precursors to form the heterocyclic ring in a single, efficient step.

Condensation Reactions Utilizing Beta-Dicarbonyl and Amidine/Urea (B33335) Derivatives

The most prevalent and historically significant method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound with an amidine or its derivatives, such as urea or guanidine (B92328). slideshare.netbu.edu.egscribd.com This approach, often referred to as the Pinner synthesis, is a versatile strategy for producing a wide array of substituted pyrimidines. slideshare.netmdpi.com

In the context of synthesizing this compound, the reaction would involve the condensation of a suitable β-dicarbonyl compound, such as 3-methyl-2,4-pentanedione (B1204033) or a related β-ketoester, with guanidine. The guanidino group provides the N-C-N fragment that becomes positions 1, 2, and 3 of the pyrimidine ring, with the amino group pre-installed at the 2-position. The β-dicarbonyl compound supplies the C-C-C backbone for the remainder of the ring.

The reaction is typically catalyzed by either an acid or a base. slideshare.net For instance, a synthesis of the closely related 2-amino-4,6-dimethylpyrimidine (B23340) involves reacting guanidine hydrochloride with acetylacetone (B45752) in water in the presence of sodium carbonate. chemicalbook.com The reaction proceeds through the formation of intermediates that cyclize and subsequently dehydrate to yield the aromatic pyrimidine ring. cdnsciencepub.com A detailed study using C-13 NMR has helped to elucidate the specific reaction pathways and identify intermediates, which can include open-chain enamides and ring-closed dihydroxytetrahydropyrimidines. cdnsciencepub.com

A similar, well-known multicomponent strategy is the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea under acidic conditions to form dihydropyrimidones. organic-chemistry.org While the classic Biginelli reaction leads to a dihydropyrimidine (B8664642), modifications and similar one-pot procedures are central to creating a diverse range of pyrimidine derivatives. mdpi.com

| β-Dicarbonyl Compound | Amidine/Urea Derivative | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acetylacetone | Guanidine Hydrochloride | Na2CO3, Water, 60°C | 2-Amino-4,6-dimethylpyrimidine | chemicalbook.com |

| β-Ketoesters | Amidines | Acid or Base | Substituted Pyrimidines | slideshare.net |

| Aldehyde + β-Ketoester | Urea | Acid (e.g., Yb(OTf)3) | Dihydropyrimidinones | organic-chemistry.org |

| 1,3-Diketones | Formamide (B127407) | High Temperature (220°C) | 2-Unsubstituted Pyrimidines | thieme-connect.de |

Microwave-Assisted Synthetic Approaches for Pyrimidine Derivatives

To enhance the efficiency of pyrimidine synthesis, modern techniques such as microwave-assisted synthesis have been widely adopted. nih.govresearchgate.net This method often leads to dramatically reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. researchgate.netrsc.org

Microwave irradiation can be effectively applied to the condensation reactions described above. The dielectric heating employed in microwave synthesis can accelerate the rate-limiting steps of the cyclization and dehydration process. researchgate.net For example, the synthesis of 2-aminopyrimidine (B69317) libraries has been successfully achieved by irradiating a mixture of an alkynone and guanidine in a sealed tube, demonstrating a rapid and efficient protocol suitable for combinatorial chemistry. researchgate.net In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing the environmental friendliness of the process. researchgate.net The use of catalysts like CaCl2 has also been reported in microwave-assisted, solvent-free synthesis of 2-amino-4,6-diarylpyrimidines. researchgate.net

| Reaction Type | Heating Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Benzodiazepine Schiff base synthesis | Conventional | Exhaustive Heating | 45-70 | researchgate.net |

| Benzodiazepine Schiff base synthesis | Microwave | Drastically Reduced | 56-91 | researchgate.net |

| Imidazo[1,2-a]pyrimidinium salt formation | Conventional | Longer | Lower | acs.org |

| Imidazo[1,2-a]pyrimidinium salt formation | Microwave | 15-25 min | Good to Excellent | acs.org |

Functionalization and Derivatization Strategies

Once the core pyrimidine ring is formed, further chemical modifications can be introduced. These strategies allow for the synthesis of a wide range of analogues with tailored properties, by adding substituents at various positions or by building additional rings onto the pyrimidine scaffold.

Introduction of Substituents at the 2-Position

The amino group at the 2-position of the pyrimidine ring is a key site for functionalization. One direct approach is to use a substituted guanidine in the initial condensation reaction. This pre-functionalization strategy directly installs the desired substituent at the N-2 position.

Alternatively, post-synthetic modification of the 2-amino group can be performed, although this can present challenges. Direct alkylation of 2-aminopyrimidine by heating with alkylating agents is possible but may require prolonged reaction times. nih.gov Transamination, or the replacement of the amino group by heating with other amines, is generally not effective at the 2-position of the pyrimidine ring. nih.gov

A more common and effective method for introducing diverse substituents involves nucleophilic aromatic substitution (SNAr) on a pyrimidine ring that has a suitable leaving group at the 2-position. For example, 2-chloropyrimidines can react with various nucleophiles. The synthesis of 2-R-substituted aminopyrimidines can be achieved by reacting a precursor like 2-amino-4,6-dichloropyrimidine (B145751) with a variety of amines, typically in the presence of a base like triethylamine. nih.gov This method allows for the introduction of a wide array of alkyl and aryl amino substituents at the 2-position. The structure of 2-(dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one itself is an example of such a substitution on the 2-amino group. nih.gov

Post-Cyclization Modifications and Formation of Fused Rings

The 2-aminopyrimidine scaffold serves as a valuable starting material for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. nih.gov The 2-amino group and the adjacent N-1 nitrogen atom can act as a binucleophile, reacting with 1,2- or 1,3-bielectrophilic reagents to construct new rings.

A prominent example is the synthesis of imidazo[1,2-a]pyrimidines. This is typically achieved through the cyclocondensation of a 2-aminopyrimidine with an α-haloketone. rsc.org The reaction proceeds by initial N-alkylation at the N-1 position, followed by intramolecular cyclization involving the 2-amino group and the ketone carbonyl, and subsequent dehydration. Microwave irradiation has been shown to be an efficient method for promoting this type of ring formation. rsc.orgacs.org

Similarly, other fused systems can be generated. For example, reacting 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with aryl aldehydes and urea under microwave irradiation can yield tetrahydropyrimido[4,5-d]pyrimidine-triones. rsc.org The reaction of 2-aminopyrimidines can also lead to other fused heterocycles such as triazolopyrimidines and pyrimidopyrimidines. nih.gov

Reaction Mechanisms in the Synthesis of the Chemical Compound and its Analogues

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The formation of the pyrimidine ring from β-dicarbonyl compounds and amidines is a multi-step process.

Based on mechanistic studies, the reaction likely begins with the nucleophilic attack of one of the amino groups of the amidine (e.g., guanidine) on one of the carbonyl carbons of the β-dicarbonyl compound. cdnsciencepub.com This is followed by a dehydration step to form an enamine or an imine intermediate.

The next key step is an intramolecular cyclization. The remaining amino group of the amidine moiety attacks the second carbonyl carbon of the dicarbonyl fragment. cdnsciencepub.comorganic-chemistry.org This ring-closing step forms a non-aromatic, cyclic intermediate, such as a dihydroxytetrahydropyrimidine. cdnsciencepub.com

The final step is the aromatization of the ring, which occurs through the elimination of two molecules of water, driven by the formation of the stable, aromatic pyrimidine system. The exact sequence of these steps—initial condensation, cyclization, and dehydration—can vary depending on the specific reactants and reaction conditions. cdnsciencepub.com In some cases, an alternative pathway known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism may be operative, particularly in substitution reactions on the pyrimidine ring. nih.gov

Nucleophilic Addition and Cyclization Pathways

The most direct and widely utilized method for constructing the 2-aminopyrimidin-4-one ring system is through a cyclocondensation reaction. This pathway involves the reaction of a three-carbon dielectrophilic component with a nucleophilic guanidine derivative. This represents a classic example of pyrimidine synthesis from C-C-C and N-C-N fragments. bu.edu.eg

A primary industrial process for producing 2-amino-4,6-dimethylpyrimidine, a closely related structure, involves the reaction of a guanidine salt with acetylacetone (also known as 2,4-pentanedione) in an aqueous alkaline medium. google.com The mechanism proceeds via an initial nucleophilic attack of the guanidine onto one of the carbonyl carbons of the acetylacetone. This is followed by an intramolecular cyclization through the elimination of water, leading to the formation of the stable six-membered pyrimidine ring. The reaction is typically heated to drive the cyclization and dehydration steps to completion. google.com

This general strategy is highly versatile. For instance, other 1,3-bifunctional compounds can be used to generate different substitution patterns on the pyrimidine ring. The synthesis of various 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones has been achieved by reacting ethyl 2,2-dicyanovinylcarbamate derivatives with various primary amines. nih.govnih.gov In this process, the primary amine acts as the nucleophile, adding to the vinyl system and subsequently displacing an ethoxy group to facilitate ring closure. nih.gov These methods highlight a robust and adaptable approach to the synthesis of substituted pyrimidinones (B12756618) through nucleophilic addition followed by a cyclization cascade.

Table 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine via Nucleophilic Addition and Cyclization google.com

| Reactant 1 | Reactant 2 | Medium | Key Conditions | Product |

|---|---|---|---|---|

| Guanidine Salt (e.g., Guanidine Hydrochloride) | Acetylacetone (2,4-pentanedione) | Aqueous Alkaline (e.g., Sodium Carbonate) | Heating to 95-100°C for several hours | 2-Amino-4,6-dimethylpyrimidine |

| Guanidine Nitrate | Acetylacetone (2,4-pentanedione) | Aqueous Alkaline (e.g., Sodium Carbonate) | Heating to 95-100°C with gradual addition of base | 2-Amino-4,6-dimethylpyrimidine |

| Guanidine Salt (e.g., Guanidine Nitrate) | Acetylacetone (2,4-pentanedione) | Aqueous Alkaline (e.g., Sodium Hydroxide) | Heating to 90-95°C for several hours with gradual addition of base | 2-Amino-4,6-dimethylpyrimidine |

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the pre-formed this compound ring towards substitution reactions is dictated by the electronic nature of the heterocyclic system and its substituents. The pyrimidine ring itself is electron-deficient, which influences its behavior towards both nucleophiles and electrophiles.

Nucleophilic Substitution:

Due to the presence of two electronegative nitrogen atoms, the pyrimidine ring is inherently electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). thieme-connect.de This reactivity is particularly pronounced at the C4 and C6 positions, which are para and ortho to the ring nitrogens, respectively, and can better stabilize the negative charge of the Meisenheimer intermediate. stackexchange.com While the target compound has a non-displaceable oxo group at C4, related pyrimidines with good leaving groups (e.g., halogens) at these positions readily undergo substitution. For example, 4-chlorothienopyrimidines have been shown to react with nucleophiles like amino acids, where the amino group displaces the chloride to form a new C-N bond. researchgate.net

In this compound, the C2 and C4/C6 positions are the most likely sites for nucleophilic attack. However, the amino group at C2 and the methyl groups at C5 and C6 are electron-donating, which slightly deactivates the ring towards nucleophiles compared to an unsubstituted pyrimidine. Nevertheless, if a suitable leaving group were present, the inherent electrophilicity of the pyrimidine core would facilitate SNAr reactions. researchgate.net

Electrophilic Substitution:

Conversely, the electron-deficient nature of the pyrimidine ring makes it generally resistant to electrophilic aromatic substitution, requiring harsh conditions. quimicaorganica.org However, the presence of strong electron-donating groups can activate the ring sufficiently to allow these reactions to occur. In this compound, the amino group at the C2 position is a powerful activating group and is ortho-, para-directing. byjus.com The methyl groups at C5 and C6 are also weakly activating.

The directing effects of these substituents are key to predicting the outcome of an electrophilic attack. The amino group strongly directs incoming electrophiles to its para position (C5) and ortho position (N1 or N3, though substitution on the ring carbon is more typical for aromatic substitution). Given that the C5 position is already substituted with a methyl group, electrophilic attack would be sterically hindered but could still be possible. The primary sites for electrophilic attack are influenced by the combined directing effects of all substituents. byjus.comyoutube.com For instance, reactions like halogenation or nitration, if achievable, would likely target the most electron-rich and sterically accessible position on the ring, a determination made by the cumulative electronic contributions of the amino and methyl groups. byjus.com

Table 2: Electronic Effects of Substituents on the Pyrimidine Ring

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| -NH₂ (Amino) | C2 | Strongly electron-donating (by resonance) | Activates towards electrophilic substitution; deactivates towards nucleophilic substitution. |

| =O (Oxo) | C4 | Electron-withdrawing (by induction and resonance) | Deactivates towards electrophilic substitution; activates towards nucleophilic substitution. |

| -CH₃ (Methyl) | C5 | Weakly electron-donating (by induction and hyperconjugation) | Weakly activates towards electrophilic substitution. |

| -CH₃ (Methyl) | C6 | Weakly electron-donating (by induction and hyperconjugation) | Weakly activates towards electrophilic substitution. |

Aza-Wittig Reactions in Thienopyrimidine Synthesis

The Aza-Wittig reaction is a powerful and versatile tool in modern organic synthesis for the construction of nitrogen-containing heterocycles. scispace.com This reaction involves the tandem Staudinger reaction of an organic azide (B81097) with a phosphine (B1218219) to form an iminophosphorane, which then reacts with an intramolecular carbonyl group (such as a ketone, ester, or isocyanate) to form a C=N bond, leading to cyclization. wikipedia.orgnih.gov This strategy is particularly effective for synthesizing fused heterocyclic systems, including thienopyrimidines. researchgate.net

The synthesis of thieno[2,3-d]pyrimidines, which are structurally related to this compound, can be efficiently achieved using a domino process involving an Aza-Wittig reaction followed by heterocyclization. researchgate.netresearchgate.net In a typical sequence, a 2-aminothiophene derivative is functionalized to introduce an azide group. The azide is then reacted with triphenylphosphine (B44618) to generate an iminophosphorane in situ. This reactive intermediate can then be trapped by an electrophile. For example, reaction with phenylisocyanate introduces a carbodiimide (B86325) moiety which, upon treatment with a catalytic amount of base like sodium ethoxide, undergoes intramolecular cyclization to furnish the thieno[2,3-d]pyrimidine (B153573) skeleton. researchgate.net

This methodology offers a high degree of control and efficiency for building the pyrimidine ring onto a pre-existing thiophene (B33073) core. nih.gov The mild reaction conditions and the high reactivity of the iminophosphorane intermediate make the intramolecular Aza-Wittig reaction a cornerstone strategy for accessing complex heterocyclic scaffolds like thienopyrimidines. scispace.com

Table 3: Key Steps in Aza-Wittig-based Thienopyrimidine Synthesis researchgate.net

| Step | Reaction Type | Description | Key Intermediate |

|---|---|---|---|

| 1 | Staudinger Reaction | An azide-functionalized thiophene reacts with a phosphine (e.g., PPh₃). | Iminophosphorane |

| 2 | Aza-Wittig Reaction | The iminophosphorane reacts with an electrophile (e.g., isocyanate) to form a new functional group. | Carbodiimide or similar adduct |

| 3 | Heterocyclization | An intramolecular cyclization, often base-catalyzed, forms the final fused pyrimidine ring. | Thieno[2,3-d]pyrimidine |

Structural Elucidation and Solid State Characteristics

Crystallographic Analysis of 2-amino-5,6-dimethyl-1H-pyrimidin-4-one

Crystallographic studies are pivotal in revealing the precise three-dimensional arrangement of atoms within a crystal lattice. For this compound, these analyses have identified distinct polymorphic forms, each with unique structural parameters.

Single-crystal X-ray diffraction has successfully identified and characterized two different crystal forms of this compound. researchgate.netnih.gov These forms, a triclinic and a monoclinic polymorph, arise from different crystallization conditions and exhibit distinct tautomeric compositions. nih.gov

Recrystallization from a simple aqueous solution yields the triclinic form, designated as Form (I). nih.gov This form consists purely of the 1H-keto tautomer. researchgate.netnih.gov In contrast, crystallization from an aqueous solution containing uric acid results in the formation of monoclinic crystals, designated as Form (II). nih.gov A striking feature of Form (II) is that its asymmetric unit contains a 1:1 ratio of two different tautomers: the 1H-keto and the 3H-keto forms. researchgate.netnih.gov

Table 1: Crystallographic Data for the Two Forms of this compound

| Parameter | Form (I) | Form (II) |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Tautomeric Content | 1H-keto tautomer | 1:1 ratio of 1H-keto and 3H-keto tautomers |

| Reference | nih.gov | researchgate.netnih.gov |

Tautomerism and Isomerism

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a key feature of this compound. This phenomenon directly influences the compound's structural diversity in the solid state.

Derivatives of 4-hydroxypyrimidine (B43898), including the subject compound, are capable of undergoing keto-enol tautomerization. researchgate.netnih.gov While this equilibrium exists in solution, studies of the Cambridge Structural Database indicate a strong preference for the keto tautomer in the solid state for this class of molecules. researchgate.netnih.gov For this compound, the solid-state structures isolated are dominated by keto forms, specifically the 1H-keto and 3H-keto tautomers, rather than the aromatic 4-hydroxy tautomer. researchgate.netnih.gov Although X-ray data for the triclinic Form (I) did not show evidence of the 4-hydroxy tautomer, its presence in small amounts was suggested by IR spectroscopy. nih.gov

The specific tautomer or combination of tautomers present in the crystalline solid is highly dependent on the crystallization environment. nih.gov This principle is clearly demonstrated by the two identified polymorphs of this compound.

Aqueous Recrystallization: When crystallized from a standard aqueous solution, the compound precipitates as the triclinic Form (I), which exclusively contains the 1H-keto tautomer. nih.gov

Crystallization with Additive: The introduction of uric acid into the aqueous crystallization medium induces the formation of the monoclinic Form (II). nih.gov This form uniquely co-crystallizes both the 1H-keto and 3H-keto tautomers in equal proportions. researchgate.netnih.gov

This demonstrates that additives can act as structural modifiers, influencing which tautomers are incorporated into the growing crystal lattice.

Intermolecular Interactions and Supramolecular Architectures

The two crystalline forms of this compound display markedly different supramolecular structures, a direct consequence of their differing tautomeric composition. nih.gov

Form (I) (Triclinic): Composed solely of the 1H-keto tautomer, this form assembles into a one-dimensional (1D) hydrogen-bonding motif. nih.gov

Form (II) (Monoclinic): The presence of both 1H-keto and 3H-keto tautomers in this form facilitates a more complex and interconnected network of interactions, resulting in a three-dimensional (3D) hydrogen-bonding architecture. nih.gov

The ability to form these distinct networks highlights the versatility of the pyrimidinone scaffold in creating diverse solid-state assemblies based on the specific tautomers present. acs.org

Table 2: Supramolecular Architectures of this compound Polymorphs

| Crystal Form | Tautomer(s) Present | Hydrogen Bonding Network | Reference |

|---|---|---|---|

| Form (I) | 1H-keto | One-Dimensional (1D) | nih.gov |

| Form (II) | 1H-keto and 3H-keto | Three-Dimensional (3D) | nih.gov |

Aromatic π–π Stacking Interactions

Detailed crystallographic studies have revealed the specific nature of these interactions. In the crystalline form, the compound exists as its 1H-keto tautomer. researchgate.net The arrangement of the molecules in the crystal is such that the pyrimidine (B1678525) rings of neighboring molecules are positioned in a parallel-displaced manner. This orientation is a common feature in the stacking of aromatic systems, as it minimizes electrostatic repulsion while maximizing attractive van der Waals forces.

Research on the closely related compound, 2-amino-4,6-dimethyl-pyrimidin-1-ium chloride, provides valuable comparative data. In its crystal structure, adjacent cations are linked, and π-π stacking is observed between parallel pyrimidine ring systems with a centroid-centroid distance of 3.474 (1) Å. nih.gov This value is indicative of a significant stacking interaction.

The table below summarizes key crystallographic parameters for a related pyrimidine derivative, illustrating the typical distances involved in such interactions.

| Parameter | Value |

| Compound | 2-amino-4,6-dimethyl-pyrimidin-1-ium Chloride |

| Centroid-Centroid Distance | 3.474 (1) Å |

| Crystal System | Not specified in abstract |

| Space Group | Not specified in abstract |

Data for 2-amino-4,6-dimethyl-pyrimidin-1-ium Chloride, a structurally similar compound, is presented for comparative purposes. nih.gov

The interplay of strong hydrogen bonding and weaker π–π stacking interactions dictates the final solid-state structure of this compound, highlighting the importance of a comprehensive understanding of all intermolecular forces in predicting and analyzing crystal packing.

Spectroscopic Investigations of this compound and Related Analogues

The structural elucidation and characterization of organic molecules are fundamental to understanding their chemical behavior and potential applications. For the heterocyclic compound this compound, a comprehensive analysis of its spectroscopic properties is essential. This article delves into the detailed spectroscopic investigations of this molecule, drawing upon data from related compounds to provide a thorough understanding of its structural features. Due to a lack of directly published spectra for this compound, this analysis incorporates data from structurally similar pyrimidine derivatives to predict and interpret its spectroscopic characteristics.

Spectroscopic Investigations

Mass Spectrometry (MS) Techniques

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a technique where high-energy electrons bombard a sample molecule, leading to the formation of a molecular ion (M+) and various fragment ions. The resulting mass spectrum provides a distinct fragmentation pattern that serves as a molecular fingerprint.

While specific EI-MS fragmentation data for this compound is not extensively detailed in available research, the fragmentation of related pyrimidine structures, such as 2-amino-4,6-dimethylpyrimidine, has been documented. nist.govnist.gov In the EI-MS of 2-amino-4,6-dimethylpyrimidine, the molecular ion peak is observed at m/z 123, corresponding to its molecular weight. nist.gov The fragmentation pattern of such compounds is typically influenced by the stability of the aromatic pyrimidine ring and the nature of its substituents. arkat-usa.org For this compound (Molecular Weight: 139.16 g/mol ), one would anticipate a molecular ion peak at m/z 139. sigmaaldrich.com Subsequent fragmentation would likely involve the loss of small neutral molecules or radicals from the substituents and the eventual cleavage of the pyrimidine ring.

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS)

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) is a powerful analytical technique used to determine the exact mass of a molecule and its fragments with very high precision. This precision allows for the calculation of the elemental composition of the ions, which is invaluable for confirming the molecular formula of a new compound or an unknown analyte.

Specific HREI-MS data for this compound have not been reported in the surveyed literature. However, the technique is frequently employed in the structural characterization of newly synthesized pyrimidine and pyridazine (B1198779) derivatives. researchgate.net For this compound, an HREI-MS analysis would be expected to confirm its elemental composition of C₆H₉N₃O by providing an exact mass measurement of the molecular ion.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Chromatography-mass spectrometry techniques, such as GC-MS and LC-MS, are hybrid methods that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These are essential for the analysis of complex mixtures and the identification of specific compounds within them.

GC-MS: This technique is suitable for volatile and thermally stable compounds. While specific GC-MS studies on this compound are not detailed, the method has been successfully used for the analysis of related heterocyclic amines after derivatization to increase volatility.

LC-MS: Liquid chromatography is highly versatile and is often coupled with mass spectrometry to analyze a wide range of compounds, including those that are not suitable for GC-MS. LC-MS/MS, in particular, is used for the sensitive and selective analysis of pyrimidine derivatives in various matrices. nih.gov The technique has been optimized for separating and detecting metabolites related to the pyrimidine synthesis pathway using methods like Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to mass spectrometry.

While a specific LC-MS analysis of this compound is not available, data exists for the closely related compound 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one. In a positive ion mode LC-ESI-MS/MS experiment, this related compound showed a precursor ion [M+H]⁺ at m/z 168.1131. nih.gov This demonstrates the utility of LC-MS in identifying pyrimidinone compounds and their metabolites.

UV-Visible Spectroscopy and Charge Transfer Complexes

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about electronic transitions within a molecule. This technique is particularly useful for studying the formation of charge-transfer complexes. A charge-transfer (CT) complex is an assembly of two or more molecules in which a fraction of electronic charge is transferred between the molecular entities, resulting in a characteristic new absorption band. dbpedia.orgrsc.org The electron-donating molecule is the donor, and the electron-accepting molecule is the acceptor. Pyrimidine derivatives, due to the presence of nitrogen atoms, can act as electron donors. cu.edu.eg

Spectrophotometric Studies of Charge Transfer Complexation

The formation of charge-transfer complexes can be readily investigated using spectrophotometry. When a solution of an electron donor is mixed with a solution of an electron acceptor, the formation of a CT complex is often indicated by a distinct color change and the appearance of a new absorption band in the UV-Vis spectrum at a longer wavelength than the bands of the individual components.

While direct spectrophotometric studies on CT complexes of this compound are not found in the literature, extensive research has been conducted on structurally similar compounds. For instance, studies on the CT complexes formed between various pyrimidine derivatives (as donors) and electron acceptors like chloranilic acid have been performed. These investigations characterize the electronic interactions and the conditions favoring complex formation. cu.edu.eg The formation of these complexes is driven by π–π* interactions and, in some cases, proton transfer between the donor and acceptor. cu.edu.eg

Analysis of Charge Transfer Bands and Complex Stoichiometry

The new absorption band that appears upon complex formation is known as the charge-transfer band. The position and intensity of this band are characteristic of the specific donor-acceptor pair. The stoichiometry of the complex, which is the ratio of donor to acceptor molecules, is a key parameter that can be determined spectrophotometrically.

A common method for determining the stoichiometry is Job's method of continuous variation. In studies of the analogous compound 2-amino-4,6-dimethyl pyrimidine (ADMP) with chloranilic acid (CHA) as an acceptor in methanol, a strong absorption band attributed to the CT interaction was observed at 529.5 nm. cu.edu.eg This band was absent in the spectra of the individual components. By applying Job's method, the stoichiometry of the formed complex, [(ADMP)(CHA)], was determined to be a 1:1 ratio. cu.edu.eg The stability and properties of such complexes can be further quantified by calculating parameters like the association constant (K_CT) and molar extinction coefficient (ε) using the Benesi-Hildebrand equation.

The table below summarizes the spectral characteristics for the charge-transfer complex of the analogous donor, 2-amino-4,6-dimethyl pyrimidine (ADMP), with the acceptor chloranilic acid (CHA).

| Donor | Acceptor | Solvent | CT Band (λ_max) | Stoichiometry (Donor:Acceptor) |

| 2-amino-4,6-dimethyl pyrimidine (ADMP) | Chloranilic acid (CHA) | Methanol | 529.5 nm | 1:1 |

| Data derived from a study on a structural analog of the target compound. cu.edu.eg |

This analysis of a closely related pyrimidine highlights the expected behavior of this compound in forming charge-transfer complexes and the methods used for their characterization.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool for analyzing the characteristics of 2-amino-5,6-dimethyl-1H-pyrimidin-4-one.

Geometrical Optimization and Energy Minima

Theoretical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For pyrimidine (B1678525) derivatives, DFT methods, such as B3LYP with a 6-311G++(d,p) basis set, are commonly used to find the global minimum on the potential energy surface. irjweb.com This process involves adjusting bond lengths and angles until the lowest energy state is achieved. The resulting optimized structural parameters can then be compared with experimental data, if available, to validate the computational model. For instance, studies on similar pyrimidine structures have shown that optimized bond lengths and angles can be slightly shorter or longer than experimental values. irjweb.com

Electronic Properties: HOMO-LUMO Gap, Mulliken Charges, Dipole Moment, Polarizability, and Hyperpolarizability

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications.

HOMO-LUMO Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com For example, in a study of a pyrimidine derivative, a HOMO-LUMO gap of 4.4871 eV was found to reflect its chemical reactivity. irjweb.com A large energy gap also implies that significant energy is required for electronic excitation, which can influence the molecule's spectroscopic properties. researchgate.net

Mulliken Charges: Mulliken population analysis is used to calculate the partial charges on each atom in a molecule. This information helps in understanding the distribution of electrons and identifying electrophilic and nucleophilic sites.

Dipole Moment, Polarizability, and Hyperpolarizability: These properties are related to a molecule's response to an external electric field and are important for predicting its nonlinear optical (NLO) properties. The dipole moment arises from an uneven distribution of charge, while polarizability and hyperpolarizability describe the ease with which the electron cloud can be distorted by an electric field. Theoretical calculations have been used to assess these properties for various pyrimidine derivatives.

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By performing normal coordinate analysis using techniques like Wilson's FG matrix method, researchers can assign specific vibrational modes (e.g., stretching, bending, and rocking) to the calculated frequencies. ijera.com These theoretical spectra can then be compared with experimental FT-IR and FT-Raman spectra for validation. For instance, in the analysis of 2-amino-4,6-dimethylpyrimidine (B23340), a related compound, the 48 fundamental vibrational modes were distributed into 33 in-plane (A′) and 15 out-of-plane (A″) vibrations based on its C_s point group symmetry. ijera.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is colored according to the electrostatic potential, where different colors represent different potential values. researchgate.net Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). MEP analysis is a standard computational tool for understanding intermolecular interactions and chemical reactivity. researchgate.net

Tautomeric Stability Investigations

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, keto-enol tautomerism is of particular interest.

Computational Assessment of Relative Tautomer Stabilities

Computational studies are crucial for determining the relative stabilities of different tautomeric forms. Derivatives of 4-hydroxypyrimidine (B43898) can undergo keto-enol tautomerization. nih.gov While the 3H-keto tautomer is often favored in the solid state, different forms can be present in solution. nih.govresearchgate.net For 2-amino-5,6-dimethyl-4-hydroxypyrimidine, recrystallization from an aqueous solution yielded the 1H-keto tautomer. nih.govresearchgate.net However, the presence of the 4-hydroxy tautomer was also suggested by IR spectroscopy. nih.govresearchgate.net Furthermore, monoclinic crystals containing a 1:1 ratio of the 1H-keto and 3H-keto tautomers have been obtained from aqueous solutions containing uric acid. nih.govresearchgate.net These findings highlight the influence of the environment on tautomeric equilibrium.

Energy Barriers for Tautomeric Interconversion

Derivatives of 4-hydroxypyrimidine, including this compound, are known to undergo tautomerization. researchgate.netnih.gov Tautomers are structural isomers that readily interconvert, most often through the migration of a proton. For this compound, keto-enol and amine-imine tautomerism are possible. The most studied equilibrium is between the 1H-keto and 3H-keto tautomers. researchgate.netnih.gov

Computational chemistry provides a powerful tool for quantifying the energetic landscape of these tautomeric conversions. While specific energy barrier values for this compound are not prominently documented in the reviewed literature, studies on related 2-aminopyrimidine (B69317) systems indicate that the activation energy barrier for amine-imine tautomerization can be very high in the gas phase, making the process thermodynamically unfavorable under such conditions. researchgate.net Theoretical investigations on other heterocyclic systems, such as 5-fluorouracil, demonstrate that the potential energy barrier for proton transfer can be substantial. researchgate.net However, it has also been shown that the presence of assisting water molecules can considerably reduce these energy barriers, facilitating interconversion in aqueous solutions. researchgate.netresearchgate.net Therefore, the energy barriers for tautomeric interconversion of this compound are expected to be highly dependent on the surrounding medium, with lower barriers anticipated in protic solvents.

Intermolecular Interactions and Molecular Packing Simulations

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Computational simulations are critical for dissecting these forces and understanding the resulting crystal packing.

Theoretical Characterization of Hydrogen Bonding

Hydrogen bonding is a dominant intermolecular force dictating the supramolecular architecture of this compound. Experimental studies have identified two polymorphic forms of this compound, which exhibit distinct hydrogen-bonding patterns. researchgate.netnih.gov Form (I) is characterized by one-dimensional hydrogen-bonded ribbons, while Form (II), a co-crystal of the 1H-keto and 3H-keto tautomers, displays a more complex three-dimensional network. researchgate.netnih.gov

Theoretical characterization, often performed using Density Functional Theory (DFT), allows for the precise calculation of the geometries and energies of these hydrogen bonds. nih.gov Studies on analogous pyrimidinone and aminopyrimidine systems reveal that N—H⋯O and N—H⋯N hydrogen bonds are the most significant interactions. researchgate.netnih.gov In related pyrimidinium salts, N—H⋯Cl interactions also contribute to the three-dimensional network. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) analysis on a series of pyrimidinones (B12756618) has quantified the average energies for these interactions, finding N–H···O bonds to be particularly robust. nih.gov

To illustrate typical hydrogen bond parameters in this class of compounds, the table below summarizes data from a related crystal structure.

| Interaction Type | D-H···A | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |

| N—H···O | N—H···O | 2.68 - 2.85 | 1.85 - 2.05 | 160 - 175 |

| C—H···O | C—H···O | 3.10 - 3.40 | 2.20 - 2.50 | 140 - 165 |

| N—H···N | N—H···N | 2.90 - 3.10 | 2.00 - 2.25 | 165 - 178 |

Note: Data presented is representative of interactions found in related aminopyrimidine crystal structures and serves for illustrative purposes.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The analysis maps properties onto this surface, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the d_norm map indicate close contacts (shorter than van der Waals radii), white regions represent contacts around the van der Waals separation, and blue regions show longer contacts. nih.gov

The following table presents a representative breakdown of intermolecular contacts from a Hirshfeld surface analysis of 2-aminopyridinium hydrogen phthalate, illustrating the typical contributions that would be expected for a related aminopyrimidine derivative.

| Contact Type | Contribution (%) |

| H···H | 45.0 |

| O···H / H···O | 32.1 |

| C···H / H···C | 10.3 |

| N···H / H···N | 5.2 |

| C···C | 4.3 |

| Other | 3.1 |

Source: Representative data from Hirshfeld analysis of a related aminopyrimidine salt. nih.gov

Molecular Modeling and Docking Methodologies

Molecular modeling encompasses a range of computational techniques used to predict how a molecule will interact with other molecules, including biological macromolecules like proteins. These methods are fundamental in fields like drug discovery.

In silico Prediction of Molecular Interactions

In silico methods are crucial for predicting molecular interactions at an atomic level. DFT calculations can be used to generate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution across a molecule. scielo.org.mx The MEP map identifies electron-rich (nucleophilic) regions, which act as hydrogen bond acceptors, and electron-poor (electrophilic) regions, which act as hydrogen bond donors. This provides a foundational prediction of how the molecule will engage in electrostatic and hydrogen-bonding interactions.

Furthermore, molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.gov In drug design, this involves docking a potential drug molecule (a ligand) into the active site of a target protein. The simulation calculates a scoring function to estimate the binding energy and identifies key interactions, such as specific hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues in the protein's binding site. scielo.org.mxnih.gov These predictions help to rationalize the biological activity of a compound and guide the design of more potent derivatives.

Drug-likeness Predictions for Pyrimidine Derivatives

In the early stages of drug discovery, computational filters are used to assess the "drug-likeness" of candidate molecules, predicting their potential to be developed into orally bioavailable drugs. The most famous of these is Lipinski's Rule of Five. drugbank.comtaylorandfrancis.comnih.gov This rule establishes four simple physicochemical parameter cutoffs that are common among the majority of approved oral medications. etflin.com A compound is predicted to have poor oral absorption or permeation if it violates two or more of these rules:

Molecular Weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5 (sum of -OH and -NH groups)

Hydrogen Bond Acceptors (HBA) ≤ 10 (sum of N and O atoms)

The properties of this compound (Molecular Formula: C₆H₉N₃O) can be assessed against these criteria.

| Parameter | Value for C₆H₉N₃O | Lipinski's Rule | Compliance |

| Molecular Weight (MW) | 139.16 g/mol | ≤ 500 | Yes |

| Hydrogen Bond Donors (HBD) | 2 (one -NH₂ and one -NH-) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 3 (two N atoms, one O atom) | ≤ 10 | Yes |

| LogP (calculated) | ~0.1 - 0.5 | ≤ 5 | Yes |

As shown in the table, this compound adheres to all criteria of Lipinski's Rule of Five, indicating that it possesses physicochemical properties consistent with those of known orally bioavailable drugs. This favorable in silico profile suggests its potential as a scaffold in medicinal chemistry.

Chemical Reactivity and Transformation Mechanisms

Oxidation Reactions and Product Characterization

The oxidation of aminopyrimidine derivatives can lead to a variety of products, depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of 2-amino-5,6-dimethyl-1H-pyrimidin-4-one are not extensively documented in publicly available literature, the oxidation of similar heterocyclic systems, such as azolo[1,5-a]pyrimidines, has been investigated. For instance, the oxidation of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines can lead to aromatization of the dihydropyrimidine (B8664642) ring. nih.gov However, the presence of electron-donating substituents can sometimes lead to decomposition of the molecule during oxidation. nih.gov

In the context of aliphatic and aniline-containing amines, electrochemical oxidation is a well-established process that typically involves the initial formation of a radical cation. mdpi.com For this compound, oxidation could potentially occur at the amino group or the pyrimidine (B1678525) ring itself. The characterization of potential oxidation products would rely on standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry to elucidate the resulting structures, which could include N-oxidized species, hydroxylated derivatives, or products of ring-opening or dimerization.

Reduction Reactions and Product Characterization

The reduction of pyrimidine derivatives is a common transformation in organic synthesis. For instance, the reduction of a nitrile group on a pyrimidine ring to an aminomethyl group is a key step in the synthesis of Vitamin B1 (thiamine). google.com While specific reduction reactions for this compound are not detailed in the available literature, the pyrimidinone ring could potentially undergo reduction.

Possible reduction products could include dihydropyrimidinones or even complete saturation of the heterocyclic ring, depending on the reducing agent and reaction conditions. Catalytic hydrogenation or the use of hydride reagents are common methods for such transformations. Characterization of the reduced products would involve monitoring the disappearance of the C=C double bond in the pyrimidine ring via NMR spectroscopy and observing changes in the IR spectrum corresponding to the altered ring structure.

Substitution Reactions: Mechanisms and Scope

The pyrimidine ring in this compound is susceptible to both electrophilic and nucleophilic substitution reactions, and the substituents on the ring can also undergo reactions.

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyrimidines are known to readily undergo nucleophilic aromatic substitution (SNAr) reactions. nih.gov While the title compound does not possess a halogen, related structures like 2-bromo-4,6-dimethylpyrimidin-5-ol (B13449748) can be synthesized and subsequently undergo substitution. For example, the bromine atom can be displaced by various nucleophiles. nih.gov This highlights the potential for functionalization of the pyrimidine core if a suitable leaving group is present. Intramolecular SNAr reactions have also been observed in appropriately substituted aminopyrimidines, leading to the formation of fused ring systems. nih.gov

Reactivity of Methyl Groups: The methyl groups at the 5- and 6-positions of the pyrimidine ring are activated by the electron-withdrawing nature of the heterocyclic ring. stackexchange.com This makes them susceptible to condensation reactions with aldehydes, similar to an aldol (B89426) condensation, to form styryl derivatives. stackexchange.com This reactivity is enhanced in the presence of an acid or base catalyst. stackexchange.com

Substitution on the Amino Group: The amino group at the 2-position is nucleophilic and can react with various electrophiles. For example, it can be acylated or can participate in condensation reactions.

The table below summarizes potential substitution reactions based on the reactivity of analogous compounds.

| Reaction Type | Reagent/Conditions | Potential Product |

| Nucleophilic Aromatic Substitution (on a halogenated analog) | Nucleophile (e.g., amine, alkoxide) | Substituted pyrimidine |

| Aldol-type Condensation | Aldehyde, Acid or Base Catalyst | Styryl-pyrimidine derivative |

| N-Acylation | Acyl chloride or anhydride | 2-Acylamino-5,6-dimethyl-1H-pyrimidin-4-one |

Cyclization and Ring-Forming Reactions

Aminopyrimidines are valuable building blocks for the synthesis of fused heterocyclic systems. The 2-amino group, in conjunction with a neighboring substituent, can participate in cyclization reactions to form bicyclic and polycyclic compounds of medicinal interest.

For instance, 6-aminouracil (B15529) derivatives, which share the aminopyrimidine motif, are used as starting materials for the synthesis of fused systems like pyrimido[4,5-d]pyrimidines. researchgate.net These reactions often involve condensation with aldehydes or other bifunctional electrophiles. researchgate.net Similarly, the reaction of aminopyrimidines with other reagents can lead to the formation of pyrimido[4,5-b]quinolines and indenopyrido[2,3-d]pyrimidines. sharif.edu

One notable example is the formation of pyrimido[4,5-d]pyridazines. While not starting from the exact title compound, the general strategy involves the reaction of a pyrimidine derivative with a 1,2,4-tetrazine in a tandem reaction. doi.org Given the presence of the amino group and the adjacent methyl groups, this compound could potentially undergo similar cyclization reactions to form novel fused heterocyclic structures. The synthesis of 5,6-ring-fused 2-pyridones can also be achieved through tandem condensation and cyclization reactions involving related cyclic keto esters. organic-chemistry.org

The table below illustrates some of the fused ring systems that can be synthesized from aminopyrimidine precursors.

| Precursor Type | Reagents | Fused Ring System |

| 6-Aminouracil | Aromatic amines, Formaldehyde | Pyrimido[4,5-d]pyrimidine |

| 6-Amino-2-(methylthio)pyrimidin-4(3H)-one | Aromatic aldehydes, Dimedone | Pyrimido[4,5-b]quinoline |

| Pyrimidine | 1,2,4-Tetrazine | Pyrimido[4,5-d]pyridazine (B13097865) |

Charge Transfer Complex Formation and Associated Mechanisms

Charge-transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor. The electron-rich nature of this compound, due to the presence of the amino and methyl groups, suggests its potential to act as an electron donor in the formation of CT complexes.

Studies on related aminopyridine and pyrimidine derivatives have shown their ability to form CT complexes with various π-acceptors like tetracyanoethylene (B109619) (TCNE), 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), and chloranil. nih.gov The formation of these complexes is typically characterized by the appearance of a new, broad absorption band in the electronic spectrum, which is absent in the spectra of the individual components. nih.gov The interaction in these complexes is often a π-π stacking between the donor and acceptor molecules. acs.org

Advanced Research Applications of 2 Amino 5,6 Dimethyl 1h Pyrimidin 4 One Derivatives

Pyrimidine (B1678525) Scaffold in Medicinal Chemistry Research

The 2-aminopyrimidine (B69317) framework is a privileged structure in medicinal chemistry, widely utilized for the synthesis of novel therapeutic agents. researchgate.netmdpi.com Its versatility allows for the construction of fused heterocyclic systems and the exploration of structure-activity relationships, leading to compounds with highly specific biological actions. mdpi.com

The 2-aminopyrimidine core is a versatile starting block for synthesizing a variety of fused heterocyclic systems. These reactions often involve the cyclization of the pyrimidine with other ring structures to create more complex and rigid molecules like thienopyrimidines and pyrrolopyrimidines. These fused systems are of great interest due to their diverse pharmacological activities. mdpi.com

The synthesis of thienopyrimidines , which are structural analogs of quinazolines, often begins with substituted 2-aminothiophene derivatives. researchgate.net For example, 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes can be reacted with various reagents to form the thieno[2,3-d]pyrimidin-4-one scaffold. alfa-chemistry.com A common method involves heating the aminothiophene with formamide (B127407) to yield 2- and 3-unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. researchgate.net Another approach involves the reaction of 2-amino-thiophene-3-carbonitrile with dry HCl gas in acetonitrile (B52724) to produce 2-alkyl-4-amino-thieno[2,3-d]pyrimidines. researchgate.net For instance, the synthesis of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one hydrochloride is a documented example of this class of compounds. nih.gov

Pyrrolopyrimidines are another important class of fused heterocycles synthesized from aminopyrimidine precursors. acs.org The synthesis can be achieved by reacting 2-amino pyrroles with lactams in the presence of phosphorus oxychloride (POCl3) to form tricyclic pyrrolo[2,3-d]pyrimidine derivatives. acs.org Other methods include the reaction of 4-chloro pyrrolopyrimidine with hydrazine (B178648) hydrate, which can then be further cyclized to create fused triazolo-pyrimidine systems. mdpi.com

The following table summarizes various synthetic approaches to fused pyrimidine systems based on the aminopyrimidine scaffold.

| Starting Material | Reagents/Conditions | Product | Yield | Citation |

| 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene | Formamide, Reflux | 5,6,7,8-Tetrahydro-3H-benzo ijpsjournal.comalfa-chemistry.comthieno[2,3-d]pyrimidin-4-one | 92% | ijpsjournal.comalfa-chemistry.com |

| 2-Amino pyrrole (B145914) derivative | Lactam, POCl₃, Reflux | 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | 31% | acs.org |

| 4-Chloro pyrrolopyrimidine | Hydrazine hydrate, Ethanol, Reflux | 4-Hydrazinyl-pyrrolopyrimidine derivative | - | mdpi.com |

| 2-Amino-thiophene-3-carbonitrile | Dry HCl gas, Acetonitrile | Ethyl 4-Amino-2,5-Dimethyl-Thieno[2,3-d]Pyrimidine-6-Carboxylate | 73% | researchgate.net |

| 2-Amino-4,6-dichloropyrimidine (B145751) | Various amines, Triethylamine, 80-90°C (Solvent-free) | Substituted 2-aminopyrimidine derivatives | Good to excellent | mdpi.com |

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyrimidine derivatives. These studies involve systematically modifying the chemical structure of a parent compound and evaluating how these changes affect its biological activity. mdpi.com For the pyrimidine scaffold, substitutions at various positions on the ring can dramatically influence its interaction with biological targets, leading to enhanced potency and selectivity for pathways involved in inflammation, neuroprotection, and enzyme regulation. mdpi.com

Anti-inflammatory Effects: The anti-inflammatory properties of pyrimidine derivatives have been linked to their ability to suppress the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), often through the inhibition of cyclooxygenase (COX) enzymes. researchgate.net SAR studies have shown that substitutions at the C-5 position of the pyrimidine ring can significantly impact the suppression of PGE2 generation. researchgate.net Furthermore, the fusion of the pyrimidine ring to other heterocyclic systems, such as in pyrido[2,3-d:6,5-d']dipyrimidines, and the presence of specific substituents like an indolyl group, can enhance anti-inflammatory activity, in some cases exceeding that of standard drugs like ibuprofen (B1674241). chemscene.com

Neuroprotective Effects: Certain 2-amino-4,5-diarylpyrimidines have demonstrated neuroprotective effects in models of oxygen-glucose deprivation. britannica.com These compounds were shown to increase the survival of PC12 cells, suggesting their potential in mitigating neuronal injury. britannica.com The SAR in this context often relates to the nature and position of the aryl groups. Additionally, other pyrrole-containing compounds have shown neuroprotection against oxidative stress, indicating that the combination of a pyrrole ring with other heterocyclic systems can be a fruitful strategy for developing neuroprotective agents.

Enzyme Inhibition: The pyrimidine scaffold is a key component in many enzyme inhibitors. For example, 2-aminopyrimidine derivatives have been developed as potent inhibitors of β-glucuronidase, an enzyme linked to various diseases. mdpi.com SAR studies revealed that the nature and position of substituents are critical for inhibitory activity, with one derivative, compound 24 from a specific study, showing significantly higher potency (IC50 = 2.8 ± 0.10 µM) than the standard inhibitor D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). mdpi.com Similarly, pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been optimized through SAR to act as antitubercular agents, where the presence of aromatic rings at specific positions was found to be essential for activity.

| Parent Scaffold | Structural Modification | Biological Pathway/Effect | Key Finding | Citation |

| Polysubstituted Pyrimidine | Substitution at C-5 position | Anti-inflammatory | Influences suppression of PGE2 generation | researchgate.net |

| 6-Amino-2-thioxo-pyrimidine | Fusion to form tricyclic systems (e.g., with indolyl group) | Anti-inflammatory | Higher activity than ibuprofen in some cases | chemscene.com |

| 2-Aminopyrimidine | Introduction of 4,5-diaryl groups | Neuroprotection | Protective against oxygen-glucose deprivation injury in PC12 cells | britannica.com |

| 2-Aminopyrimidine | Varied amine substitutions | β-Glucuronidase Inhibition | Compound with specific substitution showed IC50 of 2.8 µM | mdpi.com |

| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Removal/modification of methyl and phenyl groups | Antitubercular Activity | Aromatic rings at R² and R³ positions are necessary for activity |

Biological Probes and Cellular Pathway Studies

Derivatives of 2-aminopyrimidine are valuable tools for studying cellular processes. Their ability to be chemically modified allows for the development of specific biological probes that can interact with and report on the function of key proteins like enzymes and kinases, thereby helping to untangle complex cellular signaling cascades.

The targeted design of pyrimidine derivatives has led to potent inhibitors for a range of specific biological targets. Molecular docking and in-vitro studies have provided detailed insights into how these compounds bind to their respective proteins.

β-Glucuronidase: A series of 2-aminopyrimidine derivatives were synthesized and evaluated as inhibitors of β-glucuronidase. mdpi.com The most potent compound identified exhibited an IC50 value of 2.8 ± 0.10 µM, which is substantially more effective than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). mdpi.com In silico docking studies suggest that the presence of functional groups capable of acting as hydrogen bond donors or acceptors is crucial for potent inhibition. mdpi.com

Kinases: The pyrimidine scaffold is a well-established hinge-binding motif in kinase inhibitors. alfa-chemistry.com Fused pyrrolopyrimidine derivatives have been developed as selective inhibitors of Polo-like kinase 1 (PLK1), a protein involved in cell cycle regulation. These compounds inhibit PLK1 at nanomolar concentrations. Other studies have focused on dual-target inhibitors, such as aminopyrimidine-2,4-diones that target both BRD4 and PLK1. researchgate.net Docking simulations showed these compounds binding in a pocket between the acetyllysine and ATP binding sites of BRD4, forming key hydrogen bond interactions with amino acid residues like Asn140 and Cys136. researchgate.net

Cyclooxygenase (COX) Enzymes: The anti-inflammatory activity of many pyrimidine derivatives is attributed to their inhibition of COX enzymes, which are key to the prostaglandin synthesis pathway. researchgate.netchemscene.com

| Derivative Class | Biological Target | Research Finding | Citation |

| 2-Aminopyrimidine Derivatives | β-Glucuronidase | Potent inhibition with IC50 = 2.8 ± 0.10 µM for the lead compound. | mdpi.com |

| Pyrrolo[3,2-c]pyridin-4-one Derivatives | Polo-like kinase 1 (PLK1) | Potent and selective inhibition at the nanomolar level. | |

| Aminopyrimidine-2,4-diones | BRD4 / PLK1 | Dual inhibition; H-bond interaction with Asn140 and Cys136 in BRD4. | researchgate.net |

| Pyrido[2,3-d:6,5 d`] dipyrimidine | COX Enzymes (implicated) | Higher anti-inflammatory activity than ibuprofen in rat paw edema test. | mdpi.com |

By interacting with specific proteins, pyrimidine derivatives can modulate entire cellular signaling cascades, making them useful probes for studying these pathways. For instance, certain diaryl pyrimidine derivatives have been shown to protect against acute lung injury by modulating inflammatory signaling. Their mechanism involves the Toll-like receptor (TLR) pathway, where activation triggers intracellular signaling through transcription factors like NF-κB and AP-1. This leads to the production of pro-inflammatory cytokines such as IL-6, and the modulation of this pathway by pyrimidine compounds can dampen the inflammatory response. Similarly, the neuroprotective effects of some pyrrole-containing azomethine compounds are linked to their ability to counteract oxidative stress, a key signaling event in neurotoxicity.

Materials Science Applications

Beyond their well-established role in medicinal chemistry, pyrimidine-based compounds are emerging as promising candidates for applications in materials science, particularly in the field of organic electronics. ijpsjournal.com The inherent electronic properties of the pyrimidine ring make it a valuable component in the design of functional materials for devices like organic light-emitting diodes (OLEDs), organic thin-film transistors (OFETs), and organic solar cells (OPVs). ijpsjournal.com

The electron-deficient nature of the pyrimidine unit gives it a high electron affinity, making it suitable as an electron transport unit in electronic devices. ijpsjournal.com This property can help improve the efficiency of OFETs by enhancing electron mobility and stabilizing the material's energy levels. ijpsjournal.com In OLEDs, incorporating pyrimidine derivatives into host materials can lead to higher emission quantum efficiency, lower startup voltages, and enhanced electron injection and transport. [1, 2] For organic solar cells, pyrimidine-containing π-systems can promote planar molecular structures and facilitate efficient intramolecular charge transfer, which helps to improve power conversion efficiency. ijpsjournal.com

Research has also explored pyrimidine-based push-pull systems for use as dyes in dye-sensitized solar cells (DSSCs). wikipedia.org In these systems, sequential synthesis steps like microwave-assisted Suzuki cross-coupling are used to create dyes where the pyrimidine acts as a core component. wikipedia.org Studies have shown that the structure of these dyes, such as the length of the π-linker, directly influences the photovoltaic performance of the solar cells. wikipedia.org Additionally, 2-amino-4,6-dimethyl pyrimidine (ADMP) has been studied as a corrosion inhibitor for mild steel, where it forms a protective complex on the metal surface.

Development of Advanced Materials Incorporating the Pyrimidine Core

While direct applications of 2-amino-5,6-dimethyl-1H-pyrimidin-4-one in advanced materials are an emerging area of research, the broader class of aminopyrimidines is recognized for its potential in materials science. The related compound, 2-amino-4,6-dimethylpyrimidine (B23340), is a known intermediate in the synthesis of various organic products, including those with potential applications in advanced materials. alzchem.com The functional groups on the pyrimidine ring—the amino group and the ring nitrogens—are excellent hydrogen bond donors and acceptors, respectively. This facilitates the formation of predictable and robust intermolecular interactions, a key principle in the design of crystalline solids and other organized molecular assemblies. The exploration of aminopyrimidine derivatives in fields like metal-organic frameworks (MOFs) and functional polymers is an active area of investigation, where the pyrimidine core can impart specific thermal, optical, or electronic properties to the resulting material.

Supramolecular Materials Design through Directed Self-Assembly

The design of supramolecular materials relies on the precise control of non-covalent interactions to guide the self-assembly of molecular components into larger, ordered architectures. Derivatives of this compound are particularly well-suited for this purpose due to their predictable hydrogen-bonding capabilities.

Research has extensively demonstrated that aminopyrimidine moieties readily form co-crystals with carboxylic acids. rsc.org The interaction between the 2-aminopyrimidine unit and a carboxylic acid group typically results in the formation of a highly stable and frequently observed hydrogen-bonded ring structure known as the R22(8) motif. nih.govresearchgate.net This robust and predictable synthon is a cornerstone of crystal engineering, allowing for the rational design of multi-component crystalline materials with desired structural features. nih.govtandfonline.com

For instance, co-crystals of the related 2-amino-4,6-dimethoxypyrimidine (B117758) with various carboxylic acids, such as anthranilic acid and terephthalic acid, have been synthesized and structurally characterized. nih.govresearchgate.net In these structures, the primary interaction is the R22(8) motif formed between the aminopyrimidine and the carboxylic acid. nih.gov Additionally, the pyrimidine molecules can form base pairs with each other through a pair of N—H⋯N hydrogen bonds, creating another R22(8) motif. nih.govresearchgate.net These interactions, combined with others like π-π stacking, direct the assembly of the molecules into extended one-, two-, or three-dimensional networks. nih.govtandfonline.comresearchgate.net The ability to form these predictable synthons makes aminopyrimidine derivatives, including this compound, valuable components for designing new supramolecular materials and for studying the fundamental principles of molecular recognition. mdpi.comrsc.orgresearchgate.net

Interactive Table: Hydrogen Bonding in Aminopyrimidine Co-crystals

| Co-former | Supramolecular Synthon | Key Interactions | Resulting Architecture |

| Carboxylic Acids | R22(8) | N—H⋯O, O—H⋯N | 1D ribbons, 2D sheets, 3D networks |

| Other Pyrimidines | R22(8) | N—H⋯N | Base-pairing, extended chains |

Environmental and Agrochemical Research Perspectives

The this compound scaffold is relevant in environmental and agrochemical research, both as a potential transformation product of existing pesticides and as a key intermediate in the synthesis of new agrochemicals.

Transformations and Degradation Pathways (e.g., environmental transformation products of related compounds)

The environmental fate of pyrimidine-based agrochemicals is a significant area of study. The compound 2-amino-4,6-dimethylpyrimidine is a known environmental transformation product of the fungicide pyrimethanil (B132214). echemi.comnih.gov This indicates that under environmental conditions, pyrimethanil can degrade to form this aminopyrimidine derivative.

Furthermore, the insecticide pirimicarb (B1678450), which is 2-(dimethylamino)-5,6-dimethyl-pyrimidin-4-yl-N-dimethylcarbamate, contains a very similar core structure to this compound. Studies on the degradation of pirimicarb show that it is susceptible to photodegradation and microbial degradation. nih.govnih.gov Photolysis of pirimicarb in the presence of organic solvents leads to a variety of products, including those resulting from photooxidation such as N-formylpirimicarb and N-desmethylpirimicarb. nih.gov The degradation of such pesticides can be enhanced by photocatalysis using materials like titanium dioxide (TiO₂), which generates highly reactive hydroxyl radicals that break down the organic molecules. nih.govmdpi.comresearchgate.net Given the structural similarities, it is plausible that this compound could be an environmental transformation product of pirimicarb or related pesticides, and its own degradation would likely follow pathways involving oxidation and ring cleavage, influenced by factors like sunlight and microbial activity. epa.govpan-europe.info

Table: Environmental Fate of Structurally Related Pyrimidine Pesticides

| Parent Pesticide | Related Transformation Product | Key Degradation Processes |

| Pyrimethanil | 2-Amino-4,6-dimethylpyrimidine echemi.comnih.gov | Environmental transformation |

| Pirimicarb | N-formylpirimicarb, N-desmethylpirimicarb nih.gov | Photodegradation, Microbial degradation nih.govnih.gov |

Role as Intermediate in Agrochemical Synthesis

Aminopyrimidine derivatives are crucial building blocks in the agrochemical industry, particularly for the synthesis of sulfonylurea herbicides. nih.gov These herbicides are known for their high efficacy at low application rates and are considered environmentally favorable due to their specificity for an enzyme, acetolactate synthase (ALS), found only in plants and microbes. nih.gov

Compounds like 2-amino-4,6-dimethylpyrimidine and 2-amino-4,6-dimethoxypyrimidine serve as key intermediates in the production of several commercial herbicides. alzchem.comechemi.comgoogle.com For example, 2-amino-4,6-dimethoxypyrimidine is a precursor for synthesizing herbicides such as nicosulfuron (B1678754) and bensulfuron-methyl. google.comgoogle.com The synthesis typically involves the reaction of the aminopyrimidine with a suitably substituted sulfonyl isocyanate or a related reactive intermediate. The resulting sulfonylurea bridge connects the pyrimidine ring to another heterocyclic or aromatic group, creating the final active ingredient. nih.govgoogle.com The specific substituents on the pyrimidine ring are critical for determining the herbicidal activity, crop selectivity, and soil degradation profile of the final product. nih.gov The use of this compound and its derivatives as intermediates allows for the creation of a diverse library of potential new agrochemicals with improved properties. nih.gov

Future Research Directions and Perspectives

Advancements in Synthetic Methodologies for 2-amino-5,6-dimethyl-1H-pyrimidin-4-one and its Derivatives